N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with structural features related to "N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide" have been synthesized and evaluated for their pro-apoptotic and anticancer activities. For example, a study demonstrated the synthesis of indapamide derivatives, showing significant anticancer activity against melanoma cancer cell lines with IC50 values of 85–95 µM. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, revealing inhibition with IC50 values ranging between 0.72 and 1.60 µM (Yılmaz et al., 2015).
Antimalarial and COVID-19 Potential
Sulfonamide derivatives have been theoretically investigated for their antimalarial activity and potential applicability against COVID-19. Theoretical calculations and molecular docking studies suggested promising activity, with one compound exhibiting excellent antimalarial activity through an IC50 value of 1.2µM. These findings highlight the potential of these compounds in treating infectious diseases (Fahim & Ismael, 2021).
Anticonvulsant Effects
Research into the synthesis of azoles incorporating a sulfonamide moiety has shown that some derivatives exhibit significant anticonvulsant effects. For instance, one compound abolished the tonic extensor phase and offered 100% protection against picrotoxin-induced convulsion (Farag et al., 2012).
Carbonic Anhydrase Inhibition
Novel acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential applications in the development of therapeutic agents targeting carbonic anhydrase-related disorders (Ulus et al., 2013).
Antimicrobial and Antifungal Action
A range of sulfonyl-substituted nitrogen-containing heterocyclic systems has been synthesized, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This highlights their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-16-4-2-3-13-27(16)32(29,30)20-11-9-19(10-12-20)22(28)26-23-25-21(15-31-23)18-7-5-17(14-24)6-8-18/h5-12,15-16H,2-4,13H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOAAKVYKQYWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.